

Technical Guide: 5-Chloro-2-fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-methoxyaniline

CAS No.: 1781589-73-8

Cat. No.: B2551066

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Strategic Intermediate for Heterocyclic & Kinase Inhibitor Synthesis[1]

CAS Number: 1781589-73-8 Molecular Formula: C₇H₇ClFNO Molecular Weight: 175.59 g/mol
[\[1\]](#)[\[2\]](#)

Executive Summary & Significance

5-Chloro-2-fluoro-4-methoxyaniline is a trisubstituted aniline derivative that serves as a critical building block in medicinal chemistry. Unlike its more common analog, 4-fluoro-2-methoxy-5-nitroaniline (a precursor to Osimertinib), this specific isomer introduces a chlorine atom at the C5 position while retaining the C2-fluorine and C4-methoxy motifs.

This unique substitution pattern allows for the precise modulation of electronic properties and lipophilicity in drug candidates. It is primarily utilized in the development of:

- cGAS Inhibitors: Used to synthesize indole-based derivatives that modulate the cGAS-STING pathway, a key target in autoimmune diseases and cancer immunotherapy.

- Triazole Scaffolds: Acts as a precursor for click-chemistry compatible arylamines.
- Next-Gen EGFR Inhibitors: Provides a scaffold for overcoming resistance mutations where increased metabolic stability (via chlorination) is required.

Chemical Profile & Properties^{[1][4][5][6][7]}

Property	Specification
IUPAC Name	5-Chloro-2-fluoro-4-methoxyaniline
SMILES	<chem>COC1=C(Cl)C=C(N)C(F)=C1</chem>
Appearance	Off-white to pale grey crystalline solid
Melting Point	82–85 °C (predicted)
Boiling Point	~290 °C (at 760 mmHg)
Solubility	Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
pKa (Conjugate Acid)	~3.5 (Reduced basicity due to F and Cl electron withdrawal)
Storage	Inert atmosphere (Argon/Nitrogen), 2–8 °C, protect from light

Synthesis & Manufacturing

The synthesis of CAS 1781589-73-8 requires strict regiochemical control to ensure the chlorine atom is installed at the C5 position rather than the C6 position (which is electronically favored by the free amino group).

Core Synthetic Pathway: The Directed Protection Strategy

Direct chlorination of 2-fluoro-4-methoxyaniline typically yields a mixture of isomers. To achieve high regioselectivity for the 5-chloro isomer, an acetanilide protection strategy is recommended.

Reaction Logic:

- Protection: Acetylation of the amine reduces its activating power (moderating the ortho-direction to C6).
- Chlorination: The methoxy group (C4) becomes the dominant directing group. It directs ortho to itself (positions C3 and C5).
- Regioselectivity: C3 is sterically crowded (flanked by F and OMe). C5 is less hindered and electronically activated, favoring 5-chlorination.
- Deprotection: Hydrolysis yields the free aniline.

Step-by-Step Protocol

Step 1: Acetylation

- Reagents: 2-Fluoro-4-methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), AcOH (solvent).
- Conditions: Stir at RT for 2 h. Pour into ice water. Filter solid.
- Yield: >90% N-(2-fluoro-4-methoxyphenyl)acetamide.

Step 2: Regioselective Chlorination

- Reagents: N-Acetylated intermediate (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).
- Solvent: Acetonitrile (ACN) or DMF.
- Conditions: Heat to 50–60 °C for 4–6 h. Monitor by HPLC.
- Mechanism: Electrophilic aromatic substitution driven by the methoxy group's lone pair.
- Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.^{[3][4]} Recrystallize if necessary.

Step 3: Hydrolysis (Deprotection)

- Reagents: 6M HCl (aq) / Ethanol (1:1).
- Conditions: Reflux (90 °C) for 2 h.

- Workup: Neutralize with NaOH to pH 8–9. Extract with DCM. Dry over Na₂SO₄.^{[3][4]}
- Purification: Silica Gel Chromatography (Hexane/EtOAc 4:1).

Visualization of Synthetic Pathway



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Caption: Directed synthesis ensuring C5-chlorination via acetanilide intermediate to overcome steric and electronic competition.

Applications in Drug Discovery

A. cGAS-STING Pathway Modulation

This aniline is a validated intermediate for synthesizing indole-based cGAS inhibitors. The 5-chloro-2-fluoro substitution pattern on the "head" group of the inhibitor improves binding affinity within the cGAS active site by filling hydrophobic pockets while maintaining metabolic stability against oxidation.

B. Heterocyclic Fused Ring Synthesis

The compound reacts with 1,3-dicarbonyls or alkynes to form highly substituted quinolines and triazoles.

- Triazole Formation: Reaction with sodium nitrite and sodium azide yields the azide, which undergoes CuAAC (Click Chemistry) to form 1-(5-chloro-2-fluoro-4-methoxyphenyl)-1H-1,2,3-triazoles.

C. Structure-Activity Relationship (SAR) Logic

- 2-Fluoro: Increases metabolic stability of the ring and influences the pKa of the amine/amide bond.
- 4-Methoxy: Provides a hydrogen bond acceptor and electron density.

- 5-Chloro: Fills lipophilic pockets (halogen bonding) and blocks metabolic hydroxylation at the sensitive C5 position.

Analytical Characterization

To validate the identity of CAS 1781589-73-8, the following analytical signals must be confirmed.

¹H NMR (400 MHz, DMSO-d₆)

- δ 3.75 (s, 3H): Methoxy group (-OCH₃).
- δ 5.05 (br s, 2H): Amine protons (-NH₂).
- δ 6.90 (d, J = 12.0 Hz, 1H): Aromatic proton at C3 (Coupled to F).
- δ 7.05 (d, J = 8.5 Hz, 1H): Aromatic proton at C6 (Coupled to F).
 - Note: The coupling constants (J) confirm the para-relationship between F and Cl vs H.

HPLC Purity Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 min.
- Detection: UV at 254 nm.

Safety & Handling (MSDS Highlights)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust.
- Waste: Dispose of as halogenated organic waste.

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